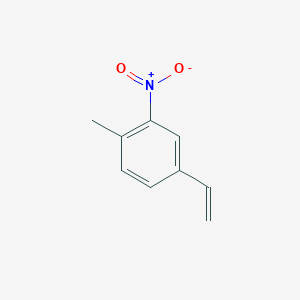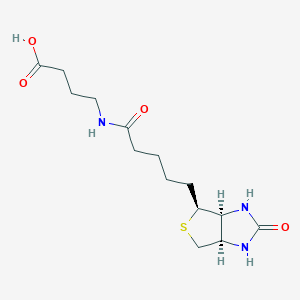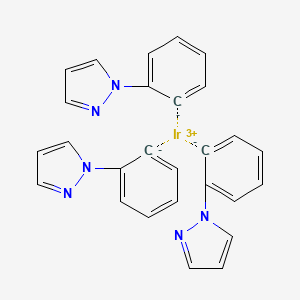
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium
Übersicht
Beschreibung
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, is an iridium-based organic compound . It features a small lowest-unoccupied molecular orbital (LUMO) of around 1.6 eV . It has been normally used as an electron-blocking layer (EBL) in organic light-emitting diodes and other organic electronic devices (e.g., organic photovoltaics) .
Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a series of 12 novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes . The crystalline structures presented different molecular conformations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 621.72 . It features a small lowest-unoccupied molecular orbital (LUMO) of around 1.6 eV .Wissenschaftliche Forschungsanwendungen
Highly Efficient OLEDs
Iridium(III) complexes based on (1H-pyrazol-5-yl)pyridine derivatives show significant potential in the development of green electroluminescence for OLED applications. These complexes exhibit high phosphorescence quantum efficiency, leading to OLEDs with high current efficiency and low efficiency roll-off. The modification of the pyridine ligand and the introduction of pyrazole derivatives as ancillary ligands result in green light-emitting devices with impressive performance metrics, including high luminance and external quantum efficiency (Su, Lu, & Zheng, 2018).
Enhanced Stability in Electrochemical Cells
Cationic iridium complexes featuring pyrazole-based ligands exhibit enhanced stability in blue-green light-emitting electrochemical cells (LECs). The introduction of protective phenyl rings within the molecule significantly improves the stability of LECs, showcasing the potential of these complexes in developing durable electrochemical light-emitting devices (He et al., 2011).
Catalysis Applications
Rhodium(I) and Iridium(I) complexes with mixed pyrazolyl–1,2,3-triazolyl ligands have been synthesized and show promise as catalysts for hydroamination. These complexes demonstrate the utility of iridium in catalytic applications, particularly in the formation of six-membered metallacycles, which are beneficial for various catalytic processes (Hua et al., 2012).
Wirkmechanismus
Target of Action
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, primarily targets the lowest-unoccupied molecular orbital (LUMO) . The LUMO is a key component in molecular electronic structures and plays a significant role in determining a molecule’s reactivity and interaction with other molecules.
Mode of Action
Ir(ppz)3 interacts with its target, the LUMO, by featuring a small LUMO of around 1.6 eV . This interaction allows it to function as an electron-blocking layer (EBL) . As an EBL, it prevents the movement of electrons, thereby influencing the behavior of electronic devices.
Pharmacokinetics
Its use in electronic devices suggests that it has properties that allow it to remain stable and functional in these environments .
Result of Action
The primary result of Ir(ppz)3’s action is its ability to function as an EBL in organic light-emitting diodes and other organic electronic devices . By blocking electron movement, it can influence the performance of these devices, potentially enhancing their efficiency and lifespan.
Safety and Hazards
Eigenschaften
IUPAC Name |
iridium(3+);1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7N2.Ir/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRAHGRSMFAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21IrN6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466399 | |
| Record name | Tris(2-(1H-pyrazol-1-yl)phenyl)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359014-72-5 | |
| Record name | Tris(2-(1H-pyrazol-1-yl)phenyl)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





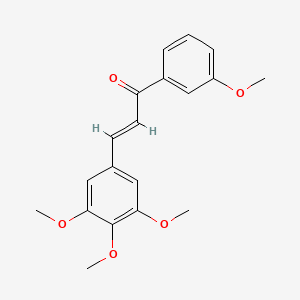
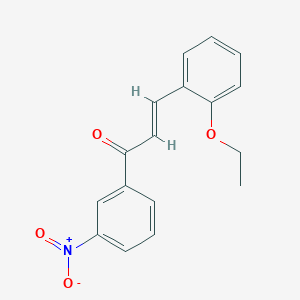
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)



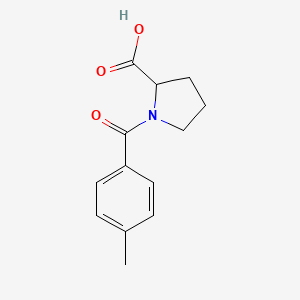

![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)
